molecular formula C10H10F3NO2 B13055467 1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone

1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone

Cat. No.: B13055467
M. Wt: 233.19 g/mol
InChI Key: GZSQLCFUGASEOD-UHFFFAOYSA-N
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Description

1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of an amino group and a trifluoromethoxyphenyl group attached to an acetone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone
  • 1-Amino-1-[4-(methoxy)phenyl]acetone
  • 1-Amino-1-[4-(fluoro)phenyl]acetone

Uniqueness

1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,9H,14H2,1H3

InChI Key

GZSQLCFUGASEOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

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